N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-6-methylnicotinamide
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Overview
Description
N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-6-methylnicotinamide is a compound that has garnered interest in the fields of medicinal chemistry and pharmaceutical research. This compound is part of the triazolo[4,3-a]pyrazine derivatives, which are known for their diverse biological activities, including anticancer, antibacterial, and antiviral properties .
Mechanism of Action
Target of Action
The primary targets of N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-6-methylnicotinamide are c-Met and VEGFR-2 kinases . These kinases play a crucial role in cell growth and angiogenesis, respectively .
Mode of Action
This compound interacts with its targets by inhibiting their activities . It binds to the active sites of c-Met and VEGFR-2, preventing them from phosphorylating their substrates . This inhibition disrupts the signaling pathways that these kinases are involved in, leading to changes in cellular processes .
Biochemical Pathways
The compound affects the c-Met and VEGFR-2 signaling pathways . By inhibiting these kinases, it disrupts the downstream effects of these pathways, which include cell proliferation, survival, and angiogenesis . This can lead to the inhibition of tumor growth and metastasis .
Pharmacokinetics
Similar compounds have been shown to have good bioavailability and are able to reach their targets effectively
Result of Action
The inhibition of c-Met and VEGFR-2 by this compound leads to a decrease in cell proliferation and angiogenesis . This can result in the inhibition of tumor growth and metastasis . In vitro studies have shown that this compound has excellent antiproliferative activities against various cancer cell lines .
Biochemical Analysis
Biochemical Properties
N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-6-methylnicotinamide has been found to exhibit inhibitory activities towards certain kinases and shows antiproliferative activities against various cell lines . The compound interacts with enzymes such as c-Met and VEGFR-2, playing a role in biochemical reactions .
Cellular Effects
The compound has been shown to exhibit excellent antiproliferative activities against various cancer cell lines, including A549, MCF-7, and Hela . It influences cell function by inhibiting the growth of these cells and inducing apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules such as c-Met and VEGFR-2 proteins . It inhibits these kinases, leading to changes in gene expression and cellular functions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-6-methylnicotinamide typically involves multiple stepsThe final step involves the coupling of this intermediate with 6-methylnicotinamide under specific reaction conditions .
Industrial Production Methods
Industrial production methods for this compound often utilize microwave-assisted synthesis to enhance reaction rates and yields. This method is advantageous due to its efficiency and the ability to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-6-methylnicotinamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to alter the oxidation state of the compound, often to increase its reactivity.
Substitution: Commonly involves the replacement of a hydrogen atom with another functional group
Common Reagents and Conditions
Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and pH to ensure optimal yields .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds .
Scientific Research Applications
N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-6-methylnicotinamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anticancer and antibacterial properties.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals .
Comparison with Similar Compounds
Similar Compounds
[1,2,4]triazolo[4,3-a]pyrazine derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Pyrazolo[3,4-d]pyrimidine: Known for its anticancer properties.
Triazolo[4,3-b]pyridazine: Another class of compounds with significant anticancer activity .
Uniqueness
What sets N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-6-methylnicotinamide apart is its specific substitution pattern, which enhances its biological activity and selectivity towards certain molecular targets. This makes it a promising candidate for further development in medicinal chemistry .
Properties
IUPAC Name |
N-[(8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]-6-methylpyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N6O2/c1-9-3-4-10(7-16-9)13(21)17-8-11-18-19-12-14(22-2)15-5-6-20(11)12/h3-7H,8H2,1-2H3,(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKHMWGCEXXPZPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)C(=O)NCC2=NN=C3N2C=CN=C3OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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